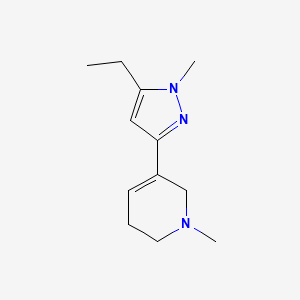
5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound featuring both pyrazole and tetrahydropyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with methyl iodide to introduce the 1-methyl group.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized via a Pictet-Spengler reaction, where an aldehyde reacts with a primary amine in the presence of an acid catalyst to form the tetrahydropyridine structure.
Coupling of the Two Rings: The final step involves coupling the pyrazole and tetrahydropyridine rings through a condensation reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to its corresponding dihydropyrazole form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups, where nucleophiles such as halides or amines can replace the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole or tetrahydropyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.
Mécanisme D'action
The mechanism of action of 5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding or π-π interactions, while the tetrahydropyridine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid: Similar pyrazole structure but with a carboxylic acid group.
1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-ylmethanol: Similar pyrazole structure with a hydroxymethyl group.
Uniqueness
5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine is unique due to the combination of the pyrazole and tetrahydropyridine rings, which imparts distinct chemical reactivity and potential biological activity. This dual-ring structure is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
5-(5-ethyl-1-methylpyrazol-3-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H19N3/c1-4-11-8-12(13-15(11)3)10-6-5-7-14(2)9-10/h6,8H,4-5,7,9H2,1-3H3 |
Clé InChI |
DNFDBWGXBINXQW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NN1C)C2=CCCN(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


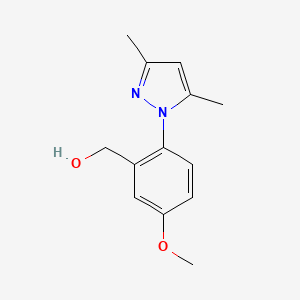

![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)

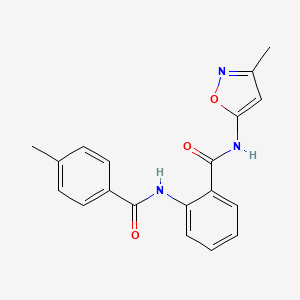
![(R)-2-(2,6-Dibromo-4-(6-bromonaphtho[2,3-b]benzofuran-11-yl)phenoxy)-3-phenylpropanoic acid](/img/structure/B12885175.png)

![(2R)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12885183.png)
![(17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B12885192.png)
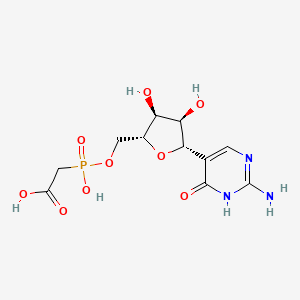
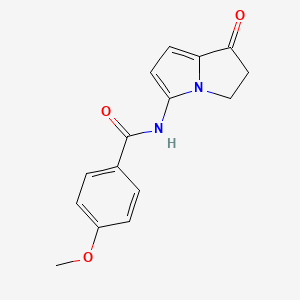
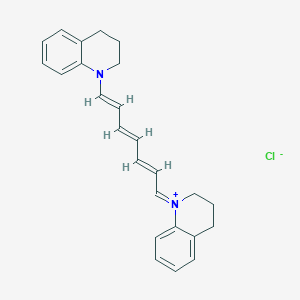
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B12885243.png)
